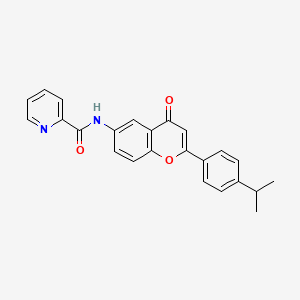

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

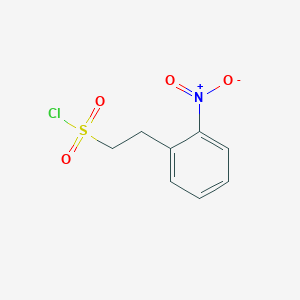

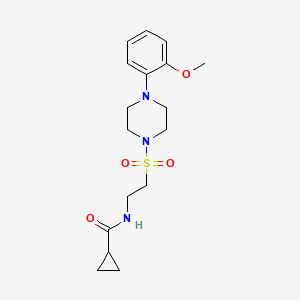

“N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)picolinamide” is a complex organic compound. It contains an isopropylphenyl group, a chromenone group, and a picolinamide group . These groups are common in various organic and medicinal compounds.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions like protodeboronation and other organic reactions .

Scientific Research Applications

Catalysis and Synthesis

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)picolinamide and its derivatives have been explored in various catalytic processes. For instance, picolinamide has been used as a directing group in the cobalt-catalyzed synthesis of isoquinolines, displaying excellent regioselectivity and functional group tolerance (Kuai et al., 2017). This indicates the potential of picolinamide derivatives in facilitating complex chemical transformations.

Radiopharmaceutical Applications

Picolinamide derivatives have been synthesized for use in positron emission tomography (PET) imaging, particularly for targeting metabotropic glutamate receptor subtype 4 (mGlu4) in the brain (Kil et al., 2014). This demonstrates the applicability of these compounds in advanced medical imaging techniques.

Metal Coordination Chemistry

The interaction of N-(aryl)picolinamides with metals such as iridium has been studied, revealing insights into N-H and C-H bond activations (Dasgupta et al., 2008). Such studies are crucial for understanding metal-ligand interactions and developing new metal-based complexes.

Anticancer Research

Picolinamide-based platinum(II) complexes have been synthesized and evaluated for their in vitro anticancer activity, showing cytotoxicity in various cancer cell lines (Muller et al., 2016). This highlights the potential therapeutic applications of picolinamide derivatives in oncology.

Organometallic Chemistry

Studies have been conducted on ruthenium complexes containing N-(aryl)picolinamide, exploring aspects like coordination modes and cyclometalation (Nag et al., 2007). These findings contribute to the broader field of organometallic chemistry and its applications.

Enzymatic Inhibition

Picolinamide has been identified as a potent inhibitor of poly (ADP-ribose) synthetase, offering protection against certain types of cellular damage (Yamamoto & Okamoto, 1980). This suggests possible applications in studying and modulating enzyme activity.

Photocatalysis and Material Science

Complexes containing picolinamide have been utilized in photocatalysis, with potential applications in DNA binding and cleavage (Kawade et al., 2011). Such studies are significant for understanding light-mediated chemical processes and designing novel materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling any chemical compound should be done with appropriate safety measures. For a compound similar in structure, 4-Isopropylphenyl isocyanate, it is advised not to breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15(2)16-6-8-17(9-7-16)23-14-21(27)19-13-18(10-11-22(19)29-23)26-24(28)20-5-3-4-12-25-20/h3-15H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCHDCILODNCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)